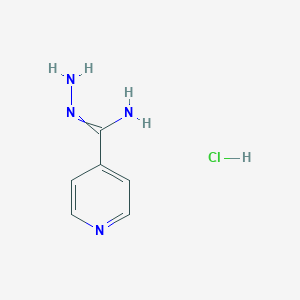
TETRAISOPROPOXIDE (2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TANTALUM)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TETRAISOPROPOXIDE (2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TANTALUM) is a metal-organic compound with the molecular formula C23H47O6Ta. It is commonly used as a precursor in the synthesis of thin films and coatings due to its volatility and reactivity. The compound is characterized by the presence of isopropoxide and tetramethylheptanedionato ligands, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TETRAISOPROPOXIDE (2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TANTALUM) typically involves the reaction of tantalum pentachloride with isopropanol and 2,2,6,6-tetramethyl-3,5-heptanedione. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
TaCl5+4C3H7OH+2C11H20O2→Ta(OCH(CH3)2)4(C11H19O2)2+5HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
TETRAISOPROPOXIDE (2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TANTALUM) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxides, which are useful in thin film applications.
Hydrolysis: Reaction with water leads to the formation of tantalum hydroxides and alcohols.
Substitution: Ligand exchange reactions can occur with other alcohols or diketones.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or ozone at elevated temperatures.
Hydrolysis: Performed under controlled humidity or with aqueous solutions.
Substitution: Conducted in organic solvents such as toluene or hexane, often with the aid of catalysts.
Major Products
Tantalum Oxides: Formed during oxidation reactions.
Tantalum Hydroxides: Result from hydrolysis.
Substituted Complexes: Produced through ligand exchange reactions.
Wissenschaftliche Forschungsanwendungen
TETRAISOPROPOXIDE (2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TANTALUM) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of tantalum-based thin films and coatings through techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD).
Biology: Investigated for its potential use in bio-compatible coatings and materials.
Medicine: Explored for its role in the development of medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of high-performance materials and electronic components.
Wirkmechanismus
The mechanism of action of TETRAISOPROPOXIDE (2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TANTALUM) involves the coordination of the tantalum center with the isopropoxide and tetramethylheptanedionato ligands. This coordination stabilizes the compound and facilitates its reactivity in various chemical processes. The molecular targets and pathways involved include the formation of tantalum-oxygen bonds during oxidation and hydrolysis reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tantalum Ethoxide: Another tantalum-based precursor with similar applications but different reactivity and stability.
Tantalum Pentachloride: Used in similar synthetic routes but requires different handling and reaction conditions.
Tantalum Isopropoxide: Shares similar ligands but differs in the coordination environment and reactivity.
Uniqueness
TETRAISOPROPOXIDE (2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TANTALUM) is unique due to its combination of isopropoxide and tetramethylheptanedionato ligands, which provide a balance of volatility, stability, and reactivity. This makes it particularly suitable for applications in thin film deposition and advanced material synthesis.
Eigenschaften
CAS-Nummer |
177580-53-9 |
|---|---|
Molekularformel |
C23H47O6Ta |
Molekulargewicht |
600.6 g/mol |
IUPAC-Name |
propan-2-olate;tantalum(5+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C11H19O2.4C3H7O.Ta/c1-10(2,3)8(12)7-9(13)11(4,5)6;4*1-3(2)4;/h7H,1-6H3;4*3H,1-2H3;/q5*-1;+5 |
InChI-Schlüssel |
WBUONUMEEJFELD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ta+5] |
Synonyme |
TETRAISOPROPOXIDE (2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TANTALUM) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




